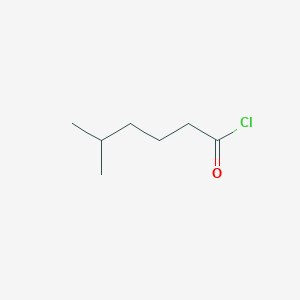
Acetyl-1-13C bromide
Übersicht
Beschreibung
Acetyl-1-13C bromide is an isotopic variant of acetyl bromide . It is a chemical compound that holds immense potential in scientific research. Its applications span various fields like pharmaceuticals, organic synthesis, and material science.
Synthesis Analysis
Acetyl-1-13C bromide can be synthesized by reacting 1-13C labeled acetate with phosphorus tribromide . The reaction proceeds via the formation of a mixed anhydride, which then reacts with acetic anhydride to form the acetyl bromide .Molecular Structure Analysis
The molecular formula of Acetyl-1-13C bromide is CH3(13-C)OBr . Its molecular weight is 123.94 g/mol . The InChI string is 1S/C2H3BrO/c1-2(3)4/h1H3/i2+1 .Chemical Reactions Analysis
Acetyl-1-13C bromide is involved in Friedel-Crafts alkylation reactions . These are electrophilic aromatic substitution reactions in which a carbocation is attacked by a pi bond from an aromatic ring . It also reacts with water to form acetic acid and hydrogen bromide .Physical And Chemical Properties Analysis
Acetyl-1-13C bromide has a boiling point of 75-77 °C (lit.) and a melting point of -96 °C (lit.) . Its density is 1.677 g/mL at 25 °C . The refractive index n20/D is 1.45 (lit.) .Wissenschaftliche Forschungsanwendungen
Glycosidation Reaction Monitoring
Acetyl bromide, including isotopically labeled versions like Acetyl-1-13C bromide, has been used in the stereoselective synthesis of D-α-glucopyranosides, di- and tri-saccharides. This application involves the cleavage of anhydro-glucopyranose to produce α-D-pyranosyl bromides, which are then reacted to form the saccharides. The process is monitored using 13C NMR, demonstrating the utility of Acetyl-1-13C bromide in studying glycosidation reactions (Fei, Ma, & Chan, 2010).
Lignin Content Determination
Acetyl bromide has been adapted for the rapid microscale determination of lignin content in plant samples like Arabidopsis. This method, involving the modification of the acetyl bromide procedure, allows for the quantification of lignin, which is critical for understanding the genetic control of lignin in plants (Chang, Chandra, Berleth, & Beatson, 2008).
Advanced NMR Spectroscopy in Education
In educational settings, Acetyl-1-13C bromide is used to introduce students to advanced NMR spectroscopy methods, such as the 1-D selective nuclear Overhauser effect (NOE) experiment. This is part of experiments that feature green chemistry synthesis, illustrating the application of this compound in teaching complex NMR techniques (Hopson, Lee, & Hess, 2018).
Degree of Acetylation in Chitin and Chitosan
Acetyl-1-13C bromide plays a role in the determination of the degree of acetylation of chitin and chitosan, important biopolymers. NMR spectroscopy, including 13C NMR, is used to evaluate the degree of acetylation, highlighting the importance of isotopically labeled acetyl bromide in this research area (Heux, Brugnerotto, Desbrières, Versali, & Rinaudo, 2000).
Acetylation in Biomaterials
In studies involving biomaterials like sugarcane bagasse, acetyl bromide, including its isotopically labeled forms, is used in the acetylation process. This process aims to enhance the hydrophobic properties and oil sorption capacity of the material, demonstrating the compound's utility in material science and environmental applications (Sun, Sun, & Sun, 2004).
Biochemical Analysis and Spectroscopy
Acetyl-1-13C bromide is utilized in biochemical studies for the enhancement of NMR spectroscopy signals. This application is evident in research that aims to identify biomarkers and understand biological processes at a molecular level, where isotopically labeled acetyl groups provide increased sensitivity and precision in NMR studies (Wilson et al., 2009).
Safety and Hazards
Acetyl-1-13C bromide is classified as a skin corrosive and causes serious eye damage . It reacts violently with water . The safety data sheet advises wearing protective gloves, protective clothing, eye protection, and face protection when handling this substance .
Relevant Papers One relevant paper discusses the Acetyl Bromide Method as faster, simpler, and presenting better recovery of lignin in different herbaceous tissues than Klason and Thioglycolic Acid Methods . The paper was published in PLOS ONE on October 16, 2014 .
Eigenschaften
IUPAC Name |
acetyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrO/c1-2(3)4/h1H3/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXACINHVKSMDR-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481740 | |
| Record name | Acetyl-1-13C bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl-1-13C bromide | |
CAS RN |
79385-25-4 | |
| Record name | Acetyl-1-13C bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 79385-25-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-[3-(Trimethylsilyl)-2-propynyl]phthalimide](/img/structure/B1625684.png)

